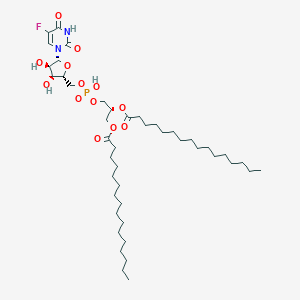
1,2-Dipalmitoylphosphatidylfluorouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dipalmitoylphosphatidylfluorouridine (DPPFU) is a novel fluorinated phospholipid derivative that has gained significant attention in the field of scientific research. DPPFU is synthesized by the esterification of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) with 5-fluorouridine (5-FU) in the presence of an acid catalyst.
Mécanisme D'action
1,2-Dipalmitoylphosphatidylfluorouridine exerts its effects by altering the physicochemical properties of cell membranes. 1,2-Dipalmitoylphosphatidylfluorouridine increases the fluidity of cell membranes, leading to enhanced drug delivery and improved cellular uptake. 1,2-Dipalmitoylphosphatidylfluorouridine also enhances the permeability of cell membranes, leading to increased drug release.
Biochemical and Physiological Effects:
1,2-Dipalmitoylphosphatidylfluorouridine has been shown to have several biochemical and physiological effects. 1,2-Dipalmitoylphosphatidylfluorouridine increases the stability of liposomes, leading to improved drug delivery. 1,2-Dipalmitoylphosphatidylfluorouridine also enhances the pharmacokinetics of drugs, leading to improved therapeutic efficacy. 1,2-Dipalmitoylphosphatidylfluorouridine has been shown to have low toxicity and is well tolerated in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Dipalmitoylphosphatidylfluorouridine has several advantages for lab experiments. 1,2-Dipalmitoylphosphatidylfluorouridine is stable and can be stored for long periods without degradation. 1,2-Dipalmitoylphosphatidylfluorouridine is easy to synthesize and can be obtained in large quantities. However, 1,2-Dipalmitoylphosphatidylfluorouridine has some limitations for lab experiments. 1,2-Dipalmitoylphosphatidylfluorouridine is expensive and may not be cost-effective for some applications. 1,2-Dipalmitoylphosphatidylfluorouridine may also have limited solubility in some solvents.
Orientations Futures
There are several future directions for the research on 1,2-Dipalmitoylphosphatidylfluorouridine. One potential direction is the development of 1,2-Dipalmitoylphosphatidylfluorouridine-based drug delivery systems for the treatment of cancer and other diseases. Another potential direction is the use of 1,2-Dipalmitoylphosphatidylfluorouridine as a contrast agent for imaging of tumors. Further studies are needed to determine the optimal conditions for the synthesis and application of 1,2-Dipalmitoylphosphatidylfluorouridine.
Méthodes De Synthèse
The synthesis of 1,2-Dipalmitoylphosphatidylfluorouridine involves the reaction of DPPC and 5-FU in the presence of an acid catalyst. The reaction is carried out at a temperature of 60-70°C for 24 hours. The resulting product is purified using column chromatography to obtain pure 1,2-Dipalmitoylphosphatidylfluorouridine.
Applications De Recherche Scientifique
1,2-Dipalmitoylphosphatidylfluorouridine has been extensively studied for its potential applications in drug delivery, cancer therapy, and imaging. 1,2-Dipalmitoylphosphatidylfluorouridine has been shown to enhance the delivery of drugs to cancer cells, leading to improved therapeutic efficacy. 1,2-Dipalmitoylphosphatidylfluorouridine has also been used as a contrast agent for imaging of tumors.
Propriétés
Numéro CAS |
116662-09-0 |
|---|---|
Nom du produit |
1,2-Dipalmitoylphosphatidylfluorouridine |
Formule moléculaire |
C44H78FN2O13P |
Poids moléculaire |
893.1 g/mol |
Nom IUPAC |
[(2R)-3-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C44H78FN2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-38(48)56-32-35(59-39(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)33-57-61(54,55)58-34-37-40(50)41(51)43(60-37)47-31-36(45)42(52)46-44(47)53/h31,35,37,40-41,43,50-51H,3-30,32-34H2,1-2H3,(H,54,55)(H,46,52,53)/t35-,37-,40-,41-,43-/m1/s1 |
Clé InChI |
MLDDIEKWKISTIH-WOHQXHJXSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCCCCCCCCC |
Synonymes |
1,2-dipalmitoylphosphatidylfluorouridine 1,2-DPPF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







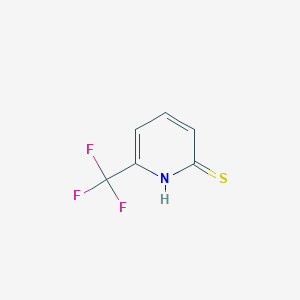
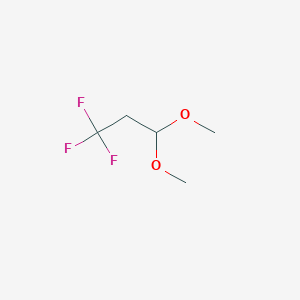
![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)
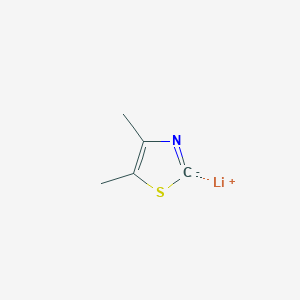
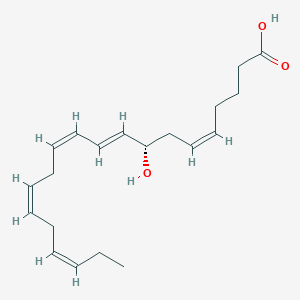
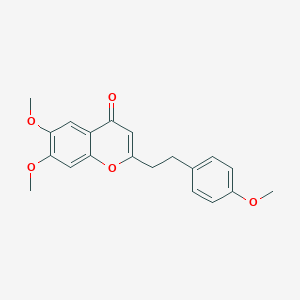
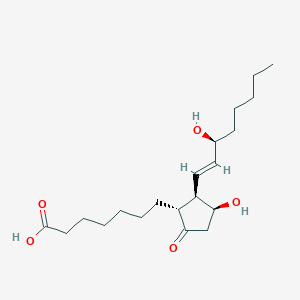

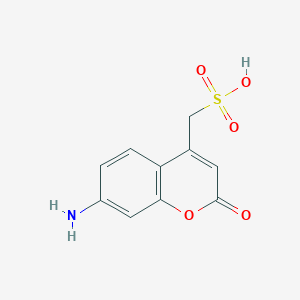
![methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B38991.png)